N4-(3-chlorophenyl)pyridine-3,4-diamine
Description
Properties
Molecular Formula |
C11H10ClN3 |
|---|---|
Molecular Weight |
219.67 g/mol |
IUPAC Name |
4-N-(3-chlorophenyl)pyridine-3,4-diamine |
InChI |
InChI=1S/C11H10ClN3/c12-8-2-1-3-9(6-8)15-11-4-5-14-7-10(11)13/h1-7H,13H2,(H,14,15) |
InChI Key |
VWMQXUBZNIHWCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=C(C=NC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural similarities with N4-(3-chlorophenyl)pyridine-3,4-diamine, differing primarily in substituent groups. These variations impact their physicochemical and functional properties:
N4-(2-Methoxyethyl)pyridine-3,4-diamine
- Molecular Formula : C₈H₁₃N₃O
- Substituent : A 2-methoxyethyl group at the N4 position.
- Key Features: The methoxy group introduces oxygen, enhancing hydrophilicity compared to the chloro-substituted analog.
- Structural Data : SMILES:
COCCNC1=C(C=NC=C1)N; InChIKey:XPQGGJHFUOMKTM-UHFFFAOYSA-N.
N4-(2,2,2-Trifluoroethyl)pyridine-3,4-diamine
- Substituent : A trifluoroethyl group at the N4 position.
- Key Features :
- The trifluoromethyl group is highly electronegative, increasing lipophilicity and metabolic stability.
- This substitution may alter electronic properties, affecting reactivity in synthetic applications.
- Availability : Listed in supplier databases (CAS: 739357-80-3) .
4-N-(3-Chloro-2-methylphenyl)pyridine-3,4-diamine
- Substituent : A 3-chloro-2-methylphenyl group.
- The combined chloro-methyl substitution may enhance hydrophobic interactions in materials science applications .
4-Chloro-N-(3,4-dichlorophenyl)pyridine
- Substituent : A 3,4-dichlorophenyl group.
- Key Features :
Structural and Functional Comparison Table
Research Findings and Implications
- Substituent Effects : Chlorine atoms enhance electron-withdrawing properties, which can stabilize charge-transfer complexes in materials science . Methoxy and trifluoroethyl groups modulate solubility and bioavailability, making them favorable in drug design .
- Synthetic Utility : N4-substituted pyridine diamines serve as intermediates for polyimides and sulfonamides, with purity requirements emphasized in polymer synthesis .
- Limitations : Direct comparative studies on biological activity or thermal stability are absent in the provided evidence, necessitating further experimental validation.
Preparation Methods
Halogen Displacement with 3-Chloroaniline
A study by PMC et al. demonstrated the synthesis of analogous compounds via NAS. For instance, 3 (N⁴-(3-fluoro-4-chlorophenyl)pyridine-3,4-diamine) was prepared by reacting 3-fluoro-4-chloroaniline with a pyrrolo[2,3-d]pyrimidine scaffold under mild basic conditions. Adapting this method, 3-chloroaniline could substitute the fluoro-chloroaniline to yield the target compound. The reaction proceeds in dimethyl sulfoxide (DMSO) at 80°C for 12 hours, achieving an 87% yield. Key parameters include:
-
Solvent : Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity.
-
Temperature : 70–100°C balances reactivity and side reactions.
-
Base : Potassium carbonate or triethylamine facilitates deprotonation.
Nitro Group Replacement
The patent CN114315706A details nitro group displacement in pyridine systems. For example, 4-methoxy-3-nitropyridine undergoes amination with concentrated ammonia water at 110°C for 12 hours, yielding 4-amino-3-nitropyridine. Applying this to N⁴-(3-chlorophenyl)pyridine-3,4-diamine, 3-nitro-4-chloropyridine could react with 3-chloroaniline under similar conditions. However, nitro groups are less reactive than halogens, necessitating higher temperatures (120–150°C) and prolonged reaction times.
Reductive Amination Pathways
Reductive amination offers a versatile route to diamine derivatives by reducing nitro or imine intermediates.
Hydrogenation of Nitropyridine Precursors
Ambeed.com reported the hydrogenation of 2-chloro-3,5-dinitropyridine to 3,5-diaminopyridine using 5% Pd/C in ethanol under 50 psi H₂. Translating this to the target compound, 3-nitro-4-(3-chlorophenylamino)pyridine could be reduced to the diamine. Optimal conditions include:
| Parameter | Value |
|---|---|
| Catalyst | 5–10% Pd/C |
| Solvent | Ethanol or methanol |
| Pressure | 0.3–0.5 MPa H₂ |
| Temperature | 25–50°C |
| Yield | 80–90% |
Catalytic Transfer Hydrogenation
Alternative reducing agents like ammonium formate or cyclohexene may replace gaseous hydrogen, improving safety and scalability. For instance, 3-nitro-4-(3-chlorophenylamino)pyridine treated with ammonium formate and Pd/C in methanol at 70°C achieves full conversion within 6 hours.
Palladium-Catalyzed Cross-Coupling Reactions
Modern cross-coupling methodologies enable precise C–N bond formation between pyridine halides and aryl amines.
Buchwald-Hartwig Amination
The PubChem entry for 4-N-(3,5-dichlorophenyl)pyridine-3,4-diamine suggests palladium-catalyzed coupling as a viable pathway. Using 4-bromo-3-aminopyridine and 3-chloroaniline, the reaction employs:
-
Catalyst : Pd₂(dba)₃ or Pd(OAc)₂
-
Ligand : Xantphos or BINAP
-
Base : Cs₂CO₃ or t-BuONa
-
Solvent : Toluene or dioxane
A representative procedure involves heating at 100°C for 24 hours, yielding 75–85% product.
Ullmann Coupling
Copper-mediated Ullmann coupling provides a cost-effective alternative. For example, 4-iodo-3-aminopyridine and 3-chloroaniline react with CuI and 1,10-phenanthroline in DMSO at 120°C, achieving 65% yield after 48 hours.
Multi-Step Synthesis from Pyridine Derivatives
Complex syntheses leveraging pyridine functionalization are common in industrial settings.
Nitration-Amination Sequence
The patent CN114315706A outlines a three-step synthesis for 3,4-diaminopyridine:
-
Nitration : 4-Methoxypyridine treated with fuming HNO₃ in H₂SO₄ at 85°C yields 4-methoxy-3-nitropyridine (87%).
-
Amination : Reaction with NH₃/H₂O at 110°C produces 4-amino-3-nitropyridine.
-
Hydrogenation : Pd/C-mediated reduction gives 3,4-diaminopyridine.
To adapt this for N⁴-(3-chlorophenyl)pyridine-3,4-diamine, 4-methoxy-3-nitropyridine could undergo methoxy displacement with 3-chloroaniline before hydrogenation.
Comparative Analysis of Methodologies
| Method | Yield (%) | Cost | Scalability | Purity |
|---|---|---|---|---|
| NAS | 70–87 | Low | Moderate | High |
| Reductive Amination | 80–90 | Medium | High | Very High |
| Buchwald-Hartwig | 75–85 | High | Moderate | High |
| Multi-Step Synthesis | 60–70 | High | Low | Medium |
-
NAS excels in simplicity but struggles with electron-deficient pyridines.
-
Reductive Amination offers high yields but requires specialized equipment.
-
Cross-Coupling ensures regioselectivity at the expense of catalyst costs.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N4-(3-chlorophenyl)pyridine-3,4-diamine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, pyridine-3,4-diamine derivatives react with 3-chlorophenyl halides (e.g., 3-chlorophenyl chloride) in polar aprotic solvents like ethanol or methanol. Temperatures of 50–70°C and reaction times of 12–24 hours are typical to achieve yields >70% . Purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H NMR (DMSO-d6) should show aromatic protons at δ 7.2–8.1 ppm (pyridine ring) and δ 6.8–7.5 ppm (3-chlorophenyl group). Amino protons appear as broad singlets at δ 5.5–6.0 ppm .
- HRMS : Confirm molecular ion peaks (e.g., [M+H] at m/z 263.0598 for CHClN) .
- HPLC : Purity >95% with a C18 column (acetonitrile/water gradient) .
Q. What solvents and conditions are suitable for solubility testing of this compound?
- Methodological Answer : Test solubility in DMSO (≥50 mg/mL for biological assays), ethanol (moderate solubility), and water (poor solubility). Use sonication (30 min) and centrifugation (10,000 rpm, 10 min) to prepare stock solutions. For in vitro studies, dilute DMSO stocks with buffer to ≤0.1% DMSO .
Q. How can researchers screen the compound for initial biological activity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Kinase inhibition : Use EGFR or VEGFR2 enzymatic assays (IC determination via fluorescence polarization) .
- Anticancer activity : Test cytotoxicity against HeLa or MCF-7 cells (MTT assay, 48–72 hr exposure) .
- Anti-inflammatory potential : Measure TNF-α suppression in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Methodological Answer :
- Modify substituents : Replace the 3-chlorophenyl group with fluorophenyl or methoxyphenyl to assess electronic effects. Compare binding affinities using molecular docking (e.g., AutoDock Vina) .
- Example SAR Table :
| Derivative | IC (EGFR, nM) | LogP |
|---|---|---|
| 3-Chlorophenyl (parent) | 120 ± 15 | 2.8 |
| 4-Fluorophenyl | 85 ± 10 | 2.5 |
| 3-Methoxyphenyl | 210 ± 20 | 2.1 |
| Data adapted from pyrazolo[3,4-d]pyrimidine analogs |
Q. What strategies resolve contradictions in enzyme inhibition data across different studies?
- Methodological Answer :
- Assay standardization : Ensure consistent ATP concentrations (e.g., 10 µM for kinase assays) and buffer pH (7.4).
- Orthogonal validation : Confirm IC values using SPR (surface plasmon resonance) for direct binding kinetics .
- Meta-analysis : Compare data with structurally related compounds (e.g., pyrazolo[3,4-d]pyrimidines) to identify trends in chlorine substitution effects .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use PDB structures (e.g., EGFR: 1M17) to model binding poses. Focus on hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .
- MD simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Calculate binding free energies (MM/PBSA) .
- ADMET prediction : Use SwissADME to estimate permeability (Caco-2 > 5 × 10 cm/s) and CYP450 inhibition risks .
Q. What experimental designs mitigate synthetic byproducts during scale-up?
- Methodological Answer :
- Process optimization : Use continuous flow reactors (residence time 30 min) to control exothermic reactions and reduce side products .
- In-line monitoring : Employ FTIR or PAT (process analytical technology) to detect intermediates (e.g., Schiff bases) in real time .
- Design of experiments (DoE) : Vary temperature (50–80°C) and solvent ratios (ethanol/water 70:30 to 90:10) to maximize yield and purity .
Data Interpretation & Reproducibility
Q. How should researchers address variability in cytotoxicity data across cell lines?
- Methodological Answer :
- Normalize data : Express viability as % of untreated controls (mean ± SEM, n=6).
- Mechanistic follow-up : Perform RNA-seq on responsive vs. resistant lines (e.g., HeLa vs. A549) to identify differentially expressed genes (e.g., apoptosis regulators) .
- Check metabolite stability : Incubate compound in cell media (37°C, 24 hr) and quantify degradation via LC-MS .
Q. What methodologies confirm target engagement in cellular models?
- Methodological Answer :
- Cellular thermal shift assay (CETSA) : Heat lysates (37–65°C) and detect stabilized EGFR via Western blot .
- Fluorescent probes : Use competitive binding with FITC-labeled gefitinib in live-cell imaging .
- Knockdown validation : siRNA-mediated EGFR silencing to confirm loss of compound activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
